molecular formula C7H5ClN2 B058002 2-Amino-5-chlorobenzonitrile CAS No. 5922-60-1

2-Amino-5-chlorobenzonitrile

Cat. No. B058002
CAS RN: 5922-60-1
M. Wt: 152.58 g/mol
InChI Key: QYRDWARBHMCOAG-UHFFFAOYSA-N
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Patent
US05457201

Procedure details

A 2 L round bottom flask was charged with 138 g (1.168 mol) of anthranilonitrile (Aldrich) and 1.05 L of acetonitrile. The flask was heated to 50° C. and 172.5 g (1.29 mol) of N-chlorosuccinimide (Aldrich) was added in one portion. The reaction was heated at reflux for 2.0 h (HPLC monitoring), cooled to approx. 35° C., and the solvent is removed by rotovap at reduced pressure. The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water. The aqueous layer was extracted with ethyl acetate and the combined organic layers washed with 3 portions of cold water, brine, dried over MgSO4 and treated with activated carbon. The solvent was removed by rotovap at reduced pressure to give a pale orange solid which was crystallized from 430 mL of hot 1-chlorobutane and allowed to cool to room temp. overnight. After filtration, the resulting crystals were washed with cold butylchloride and air dried to give 82.5 g of off-white crystals (94% pure by HPLC). This material was recrystallized from 140 mL of s chlorobutane and 125 mL hexane to give 73 g (41%) of the title compound as a colorless solid. An additional 18.8 g (10.5%) was obtained from two recrystallizations of material from the mother liquors.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
1.05 L
Type
solvent
Reaction Step One
Quantity
172.5 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:10]N1C(=O)CCC1=O>C(#N)C>[Cl:10][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([C:1]#[N:9])[CH:8]=1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
1.05 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
172.5 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.0 h (HPLC monitoring)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to approx. 35° C.
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotovap at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers washed with 3 portions of cold water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotovap at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale orange solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from 430 mL of hot 1-chlorobutane
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the resulting crystals were washed with cold butylchloride and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 82.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.